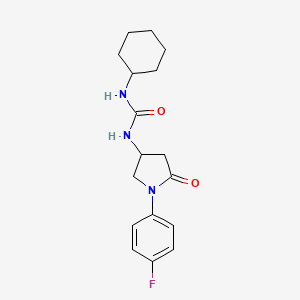
1-Cyclohexyl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Cyclohexyl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea” is a unique chemical with the linear formula C13H17FN2O . It has a molecular weight of 236.292 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not available in the sources I found .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and PI3 Kinase Inhibition
The stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor showcases the relevance of such compounds in medicinal chemistry. The synthesis involves stereospecific hydroboration, oxidation, and reduction sequences, leading to the preparation of stereochemically defined metabolites with potential therapeutic applications (Chen et al., 2010).
Urea and Heterocyclic Ureas in Biochemical Evaluation
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, indicating the potential of urea derivatives in the design of drugs targeting neurological disorders. This research underscores the adaptability of urea derivatives in pharmaceutical design, allowing for optimization of pharmacological properties through structural modifications (Vidaluc et al., 1995).
Complexation and Folding Behavior of Heterocyclic Ureas
Studies on heterocyclic ureas reveal their ability to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This property is crucial for understanding the molecular recognition and self-assembly processes, which are fundamental in the development of nanomaterials and biomimetic systems (Corbin et al., 2001).
Detection of Analytes Using N-Acylureido Substituents
The solvatochromism and fluorescence properties of certain N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea derivatives demonstrate their application in the detection of analytes such as alcohols, carboxylic acids, and fluoride ions. This highlights the compound's potential in analytical chemistry for the development of novel sensory and detection technologies (Bohne et al., 2005).
Inhibition of Corrosion in Mild Steel
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments showcases the compound's utility in materials science, particularly in protecting industrial materials from degradation. This application is critical for the longevity and durability of metal components in various sectors (Mistry et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-12-6-8-15(9-7-12)21-11-14(10-16(21)22)20-17(23)19-13-4-2-1-3-5-13/h6-9,13-14H,1-5,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGAYUWNWZIWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

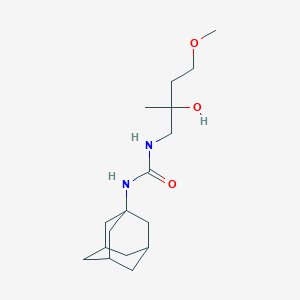
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
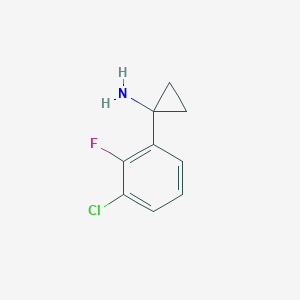
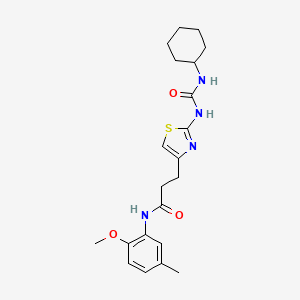
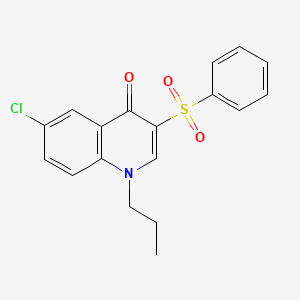
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)
![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2841508.png)

![Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)
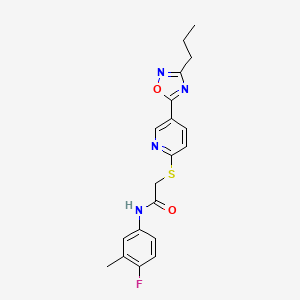
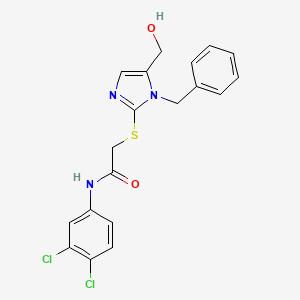
![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide](/img/structure/B2841518.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)